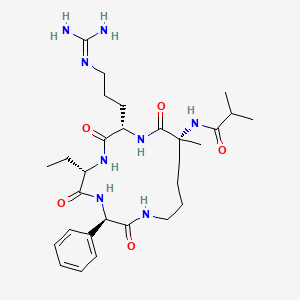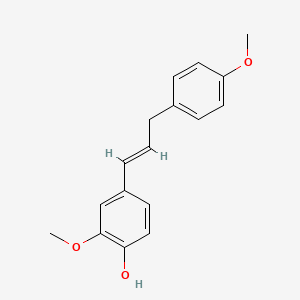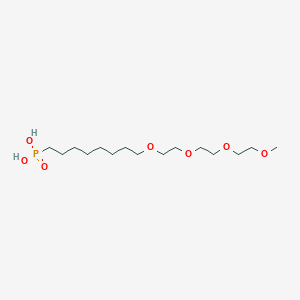
m-PEG4-(CH2)8-phosphonic acid
Overview
Description
m-PEG4-(CH2)8-phosphonic acid is a polyethylene glycol-based linker compound specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs). It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
m-PEG4-(CH2)6-Phosphonic acid, also known as m-PEG4-(CH2)8-phosphonic acid, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By selectively targeting proteins for degradation, the compound can influence various cellular processes that are regulated by these proteins.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility properties of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially leading to therapeutic effects if the degraded proteins are involved in disease processes.
Action Environment
The action environment of m-PEG4-(CH2)6-Phosphonic acid is within the cell, where it interacts with the ubiquitin-proteasome system . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the target protein and E3 ubiquitin ligase, the functionality of the ubiquitin-proteasome system, and the physicochemical conditions within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-(CH2)8-phosphonic acid typically involves the reaction of polyethylene glycol with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-(CH2)8-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the phosphonic acid moiety .
Scientific Research Applications
m-PEG4-(CH2)8-phosphonic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules, including PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in the development of bioconjugates and drug delivery systems, enhancing the solubility and stability of biologically active molecules.
Medicine: this compound is utilized in the design of therapeutic agents, particularly in targeted cancer therapies where it helps in the selective degradation of oncogenic proteins.
Comparison with Similar Compounds
Similar Compounds
m-PEG4-(CH2)8-Phosphonic acid: Similar in structure but with a longer alkyl chain, providing different solubility and reactivity properties.
m-PEG4-(CH2)4-Phosphonic acid: Similar in structure but with a shorter alkyl chain, affecting its physical and chemical properties
Uniqueness
This compound is unique due to its specific chain length and functional groups, which provide an optimal balance of solubility, stability, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other advanced research applications .
Properties
IUPAC Name |
8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSHEHZCLMYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


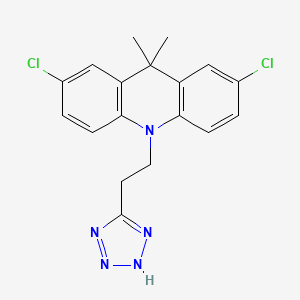

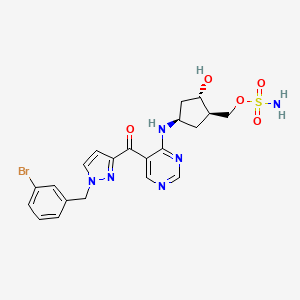
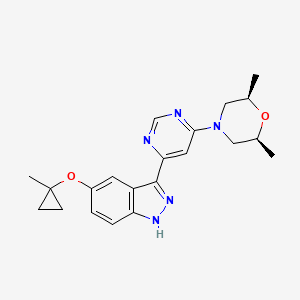

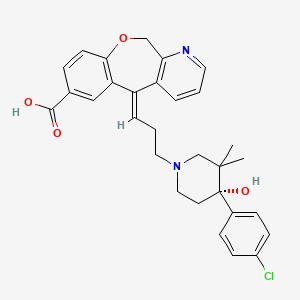
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

